Cas no 1803647-46-2 (Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate is a specialized pyridine derivative featuring both amino and trifluoromethoxy functional groups, which enhance its utility in pharmaceutical and agrochemical synthesis. The presence of the aminomethyl and ester groups offers versatile reactivity for further derivatization, making it a valuable intermediate in the development of bioactive compounds. The trifluoromethoxy moiety contributes to improved metabolic stability and lipophilicity, beneficial for drug design. This compound is particularly suited for applications requiring precise molecular modifications, such as the synthesis of kinase inhibitors or antimicrobial agents. Its well-defined structure ensures consistent performance in complex synthetic pathways.
Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate structure
1803647-46-2 structure
Product name:Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate
CAS No:1803647-46-2
MF:C11H14F3N3O3
Molecular Weight:293.242372989655
CID:4930122

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate
    • インチ: 1S/C11H14F3N3O3/c1-2-19-8(18)3-7-6(4-15)5-17-10(16)9(7)20-11(12,13)14/h5H,2-4,15H2,1H3,(H2,16,17)
    • InChIKey: VLHMIIGBJTYLDC-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(N)N=CC(CN)=C1CC(=O)OCC)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 328
  • トポロジー分子極性表面積: 101
  • XLogP3: 0.7

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022003575-500mg
Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate
1803647-46-2 97%
500mg
$940.80 2022-04-02
Alichem
A022003575-1g
Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate
1803647-46-2 97%
1g
$1,713.60 2022-04-02

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate 関連文献

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetateに関する追加情報

Research Briefing on Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate (CAS: 1803647-46-2)

Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate (CAS: 1803647-46-2) is a specialized pyridine derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its trifluoromethoxy and aminomethyl functional groups, exhibits unique physicochemical properties that make it a promising candidate for drug development, particularly in the realm of central nervous system (CNS) disorders and antimicrobial agents. Recent studies have explored its synthesis, biological activity, and potential therapeutic applications, positioning it as a molecule of interest in medicinal chemistry.

The synthesis of Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate involves multi-step organic transformations, including nucleophilic substitution and esterification reactions. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improved yield and purity, addressing previous challenges related to the instability of the aminomethyl group during purification. The incorporation of the trifluoromethoxy moiety has been noted to enhance the compound's metabolic stability and membrane permeability, critical factors for its bioavailability in vivo.

Pharmacological evaluations of this compound have revealed its potential as a modulator of GABAA receptors, suggesting applications in anxiety and epilepsy treatment. In vitro assays demonstrated its ability to bind selectively to α2/α3 subunit-containing GABAA receptors, with an IC50 value in the low micromolar range. Additionally, its antimicrobial properties were highlighted in a 2024 Bioorganic & Medicinal Chemistry Letters publication, where it exhibited inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Ongoing research is investigating the compound's pharmacokinetic profile and toxicity. Preliminary animal studies indicate favorable blood-brain barrier penetration, though further optimization may be required to mitigate off-target effects. Collaborative efforts between academic and industrial researchers are underway to develop derivatives with improved selectivity and safety profiles. The versatility of Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate as a scaffold for further chemical modifications underscores its potential in next-generation drug discovery.

In conclusion, Ethyl 2-amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-acetate represents a compelling case study in the intersection of synthetic chemistry and therapeutic innovation. Its dual pharmacological activities and adaptable structure position it as a valuable tool for addressing unmet medical needs. Future research directions may include structure-activity relationship (SAR) studies and clinical translation, pending successful preclinical validation.

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